molecular formula C20H19NO4 B14992277 Methyl 4-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate

Methyl 4-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate

Cat. No.: B14992277
M. Wt: 337.4 g/mol
InChI Key: SKFJUKNORGTCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-(6,7-dimethyl-1-benzofuran-3-yl)acetamido]benzoate is a synthetic organic compound that belongs to the benzofuran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(6,7-dimethyl-1-benzofuran-3-yl)acetamido]benzoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(6,7-dimethyl-1-benzofuran-3-yl)acetamido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium hydroxide, aqueous or alcoholic solutions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 4-[2-(6,7-dimethyl-1-benzofuran-3-yl)acetamido]benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-(6,7-dimethyl-1-benzofuran-3-yl)acetamido]benzoate is unique due to its specific structural features, which confer distinct biological activities. Its combination of the benzofuran core with the acetamido and ester groups enhances its potential as a versatile compound for various applications.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

methyl 4-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C20H19NO4/c1-12-4-9-17-15(11-25-19(17)13(12)2)10-18(22)21-16-7-5-14(6-8-16)20(23)24-3/h4-9,11H,10H2,1-3H3,(H,21,22)

InChI Key

SKFJUKNORGTCPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.